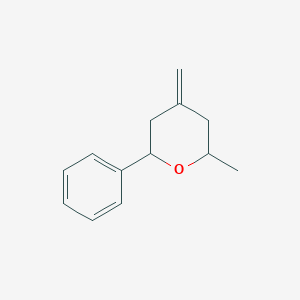

2H-Pyran, tetrahydro-2-methyl-4-methylene-6-phenyl-

Description

The compound 2H-Pyran, tetrahydro-2-methyl-4-methylene-6-phenyl- is a partially hydrogenated pyran derivative with a six-membered oxygen-containing ring. Its structure (RF 2133 per Chemical Abstracts indexing ) includes:

- 2-Methyl group: A substituent at position 2.

- 4-Methylene group: A double bond equivalent at position 4.

- 6-Phenyl group: An aromatic ring attached at position 6.

The tetrahydro designation indicates partial saturation, likely reducing two double bonds in the pyran core.

Properties

CAS No. |

30310-41-9 |

|---|---|

Molecular Formula |

C13H16O |

Molecular Weight |

188.26 g/mol |

IUPAC Name |

2-methyl-4-methylidene-6-phenyloxane |

InChI |

InChI=1S/C13H16O/c1-10-8-11(2)14-13(9-10)12-6-4-3-5-7-12/h3-7,11,13H,1,8-9H2,2H3 |

InChI Key |

GXXCNAPXUOUUFX-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(=C)CC(O1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran, tetrahydro-2-methyl-4-methylene-6-phenyl- can be achieved through various methods. One common approach involves the reaction of benzaldehyde dimethyl acetal with a silane compound, such as trimethylsilylmethyl-3-butenyl ether . This reaction typically requires the presence of a catalyst and specific reaction conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

2H-Pyran, tetrahydro-2-methyl-4-methylene-6-phenyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2H-Pyran, tetrahydro-2-methyl-4-methylene-6-phenyl- has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2H-Pyran, tetrahydro-2-methyl-4-methylene-6-phenyl- exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Molecular Comparisons

A comparative analysis of structurally related pyran derivatives is summarized below:

Functional and Reactivity Differences

- Ketone vs. Methylene Groups: The presence of a 2-ketone in and ’s compounds introduces polarity and hydrogen-bonding capacity, contrasting with the non-polar methylene group in the target compound .

- Phenyl vs.

- Stereochemistry : The (4R,6S) configuration in ’s compound suggests stereospecific interactions, which are absent in the racemic or unspecified analogues .

Research Findings and Gaps

- Synthetic Routes : The target compound’s synthesis likely involves Friedel-Crafts alkylation or Diels-Alder cyclization, similar to methods for analogues .

Biological Activity

2H-Pyran, tetrahydro-2-methyl-4-methylene-6-phenyl- (commonly referred to as THP) is a compound of interest in various fields, particularly in medicinal chemistry and fragrance formulation. This article explores its biological activity, focusing on antimicrobial, antioxidant, and anti-inflammatory properties, as well as its applications in fragrance compositions.

Chemical Structure and Properties

The chemical formula for THP is C13H16O. Its structure features a pyran ring with various substituents that contribute to its unique biological activities. The compound's molecular characteristics are crucial for understanding its interaction with biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of THP and its derivatives. For instance, compounds related to THP have demonstrated significant broad-spectrum antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values for various derivatives range from 2.50 to 20 µg/mL, indicating strong efficacy against multiple bacterial strains .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| THP Derivative 1 | 2.50 | Antimicrobial |

| THP Derivative 2 | 10.00 | Antimicrobial |

| THP Derivative 3 | 20.00 | Antimicrobial |

Antioxidant Activity

THP has also been evaluated for its antioxidant properties. In studies measuring DPPH scavenging activity, several derivatives exhibited high radical scavenging percentages, ranging from 84.16% to 90.52%. This suggests that THP can effectively neutralize free radicals, which is beneficial for preventing oxidative stress-related diseases .

Anti-inflammatory Effects

The anti-inflammatory potential of THP is noteworthy, particularly in stabilizing human red blood cell (HRBC) membranes. Studies report stabilization percentages between 86.70% and 99.25%, indicating that THP can mitigate inflammatory responses effectively .

Applications in Fragrance Composition

In addition to its biological activities, THP is utilized in the fragrance industry due to its pleasant aroma profile. It has been incorporated into various fragrance compositions to enhance longevity and intensity. For example, formulations containing THP have shown improved fragrance profile longevity compared to controls without it .

Case Studies

- Fragrance Longevity : A study demonstrated that compositions including THP maintained their fragrance profile significantly longer than those without it, suggesting its role as an effective fragrance modulator.

- Antimicrobial Efficacy : In a comparative study of various compounds, derivatives of THP were found to inhibit the growth of E. coli effectively, with IC50 values comparable to established antibiotics like ciprofloxacin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.